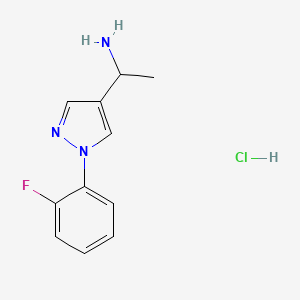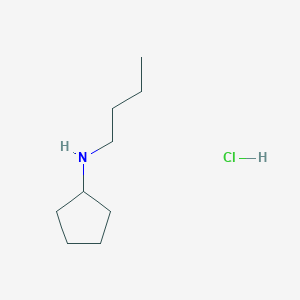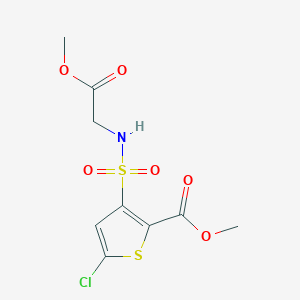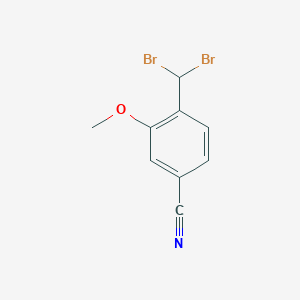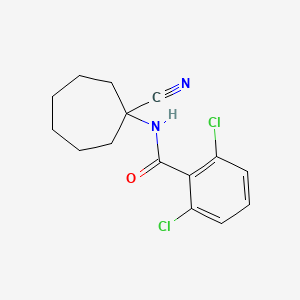
2,6-dichloro-N-(1-cyanocycloheptyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide consists of a benzamide core with two chlorine atoms at the 2 and 6 positions, and a cyanocycloheptyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.2 g/mol. More detailed properties such as melting point, boiling point, solubility, and others were not found in the search results.科学的研究の応用
Antitumor Agents : A study highlighted the synthesis of benzothiazole derivatives, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, as potent antitumor agents with significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Glucocorticoid Receptor Agonist : Another study described the amino-pyrazole 2,6-dichloro-N-ethyl benzamide 1 as a selective glucocorticoid receptor (GR) agonist. Its X-ray crystal structure in the GR ligand-binding domain was analyzed and compared to other steroidal GR agonists (Madauss et al., 2008).
Melanoma Cytotoxicity : Research involving radioiodinated N-(2-(diethylamino)ethyl)benzamides, which are selective agents for melanotic melanoma, demonstrated that benzamide derivatives conjugated with alkylating cytostatics exhibited higher toxicity against melanoma cells compared to parent compounds, suggesting potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Anti-Tubercular Activity : A study on novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with synthesized compounds exhibiting non-cytotoxic nature and potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Sigma-1 Receptor Agonists : The synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and their evaluation as potential sigma-1 receptor agonists demonstrated that certain compounds showed potent cytotoxic activity against breast and liver cancer cell lines, suggesting their utility in designing new anti-cancer drugs (Youssef et al., 2020).
Groundwater Contaminant Degradation : A study on the degradation of the groundwater contaminant 2,6-dichloro-benzamide (BAM) by Aminobacter strains revealed the induction of BAM degradation and the involvement of unknown intermediate metabolites, which may form a bottleneck for BAM mineralization (Simonsen et al., 2012).
Photocatalytic Degradation of Herbicides : Research investigating the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide) using TiO2-loaded adsorbent supports indicated an enhanced rate of mineralization and a reduction in the concentration of solution-phase intermediates, pointing to potential applications in environmental remediation (Torimoto et al., 1996).
Safety and Hazards
特性
IUPAC Name |
2,6-dichloro-N-(1-cyanocycloheptyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-11-6-5-7-12(17)13(11)14(20)19-15(10-18)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPUALGNXTPAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587604 |
Source


|
| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912763-62-3 |
Source


|
| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
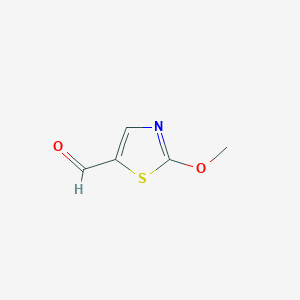
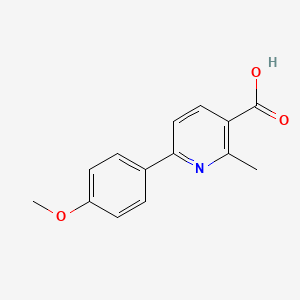
![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
